8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Description
8-Chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS: 899976-68-2) is a fused heterocyclic compound comprising a triazole ring annulated with a quinazolinone scaffold. The structure features two chlorine substituents: one at position 8 of the quinazoline ring and another on the 3-chlorophenyl group attached to the triazole moiety . While direct pharmacological data for this compound are unavailable in the provided evidence, analogs of triazoloquinazolines are known for applications in antihistaminic agents and cardiovascular studies .
Properties
IUPAC Name |
8-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-5-4-10(17)7-12(11)21(14)20-19-13/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVPNKCZMPAEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazoloquinazoline . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Spectral Comparison of Selected Triazoloquinazolines
*Calculated using molecular formula.
Impact of Substituents on Physicochemical Properties
Halogenation: The target compound’s dual chloro groups enhance lipophilicity compared to mono-halogenated analogs like 9f . Chlorine at position 8 may increase metabolic stability, as seen in other halogenated triazoloquinazolines . Compound 11 (5-Cl, 2-OPh) exhibits a higher molecular weight (296 vs.
Alkoxy and Alkylsulfanyl Groups :
Biological Activity
8-Chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
The synthesis of this compound involves multiple steps typically including the formation of the triazole and quinazoline rings. The compound's structure can be represented as follows:
This compound exhibits a range of chemical properties that influence its biological activity. The presence of chlorine substituents is significant as they often enhance lipophilicity and biological activity.
Anticancer Activity
Research has demonstrated that derivatives of quinazoline and triazole compounds exhibit notable anticancer properties. Specifically, studies have indicated that this compound displays moderate cytotoxicity against various cancer cell lines:
- Cell Lines Tested : Hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116).
- IC50 Values : The compound showed varying degrees of activity with IC50 values indicating its effectiveness:
- HCT-116: 27.05 µM
- HePG-2: 29.47 µM
These results suggest that the compound can inhibit cell proliferation effectively in certain cancer types.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Topoisomerase II : Similar compounds have been documented to inhibit this enzyme, crucial for DNA replication.
- EGFR-TK Inhibition : Some studies indicate that quinazoline derivatives can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in cancers.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities:
- Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
- Results : Certain derivatives demonstrated significant inhibition against bacterial growth, suggesting potential as antimicrobial agents.
Data Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 27.05 | |
| Anticancer | HePG-2 | 29.47 | |
| Antimicrobial | Various Bacterial Strains | Varies |
Case Studies
Several studies have focused on the synthesis and evaluation of triazoloquinazoline derivatives for their biological activities:
-
Study on Anticancer Properties :
- A comprehensive study evaluated various synthesized compounds against multiple cancer cell lines. The results indicated that modifications in the triazole or quinazoline structure could significantly impact cytotoxicity.
-
Antimicrobial Evaluation :
- Another study assessed a series of quinazoline derivatives for their antibacterial properties. The presence of electron-donating or withdrawing groups influenced their efficacy against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
